4-Amino-N-propylpyrimidine-5-carboxamide
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Overview
Description
4-Amino-N-propylpyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-propylpyrimidine-5-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with propylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of -78°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-propylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Amidation: The carboxamide group can undergo amidation reactions with carboxylic acids to form amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents such as phenyllithium in THF at low temperatures.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Amidation: Various amides with potential biological activities.
Scientific Research Applications
4-Amino-N-propylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-propylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound has a similar structure but contains a pyrazole ring instead of a pyrimidine ring.
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness: 4-Amino-N-propylpyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
4-amino-N-propylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-11-8(13)6-4-10-5-12-7(6)9/h4-5H,2-3H2,1H3,(H,11,13)(H2,9,10,12) |
InChI Key |
FCFCLIYZMWHUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN=CN=C1N |
Origin of Product |
United States |
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